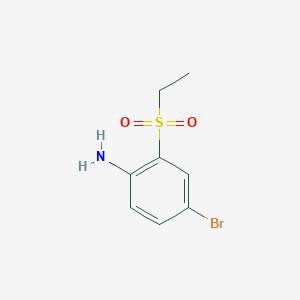

4-Bromo-2-(ethanesulfonyl)aniline

Vue d'ensemble

Description

“4-Bromo-2-(ethanesulfonyl)aniline” is a chemical compound that is a derivative of aniline . It contains a total of 32 bonds, including 18 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary aromatic amine .

Synthesis Analysis

The synthesis of 4-Bromoaniline, a similar compound, involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently . The synthesis involves a highly efficient and chemoselective process for the protection of aniline derivatives .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(ethanesulfonyl)aniline” includes a six-membered ring and a primary aromatic amine . The structure also contains multiple bonds, double bonds, and aromatic bonds .Chemical Reactions Analysis

4-Bromoaniline, a similar compound, can be used in the synthesis of various organic molecules through catalytic processes . It could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .Applications De Recherche Scientifique

Synthesis and Structural Characterization

4-Bromo-2-(ethanesulfonyl)aniline and its derivatives are key in the synthesis and structural characterization of various compounds. The synthesis of 4-bromo-N-[4-(dimethylamino)benzylidene]aniline has been achieved, providing insights into its crystal structure through X-ray diffraction analysis. This synthesis demonstrates the compound's potential in forming monoclinic crystal systems with significant dihedral angles between aromatic rings (Zeng Wu-lan, 2011).

Chemical Reactivity and Electronic Properties

The compound's utility extends to the study of chemical reactivity and electronic properties. For example, the study of the chemical and dynamic properties of bromo and chloro substituted anilines through E.P.R. and zero-field ODMR provides insights into the zero-field splitting parameter and the effects of para bromo substitution on molecular energies (S. Niizuma, Lawrence Kwan, N. Hirota, 1978).

Catalysis and Chemical Synthesis

Further, 4-Bromo-2-(ethanesulfonyl)aniline derivatives have been applied in catalysis and chemical synthesis processes. The compound has been used in the synthesis of new partially hydrogenated carbazoles, demonstrating its role in the bromination and subsequent dehydrobromination processes to form complex organic structures (R. Gataullin, N. A. Likhacheva, I. Abdrakhmanov, 2007).

Non-Linear Optical Properties

The non-linear optical (NLO) properties of compounds related to 4-Bromo-2-(ethanesulfonyl)aniline have been analyzed, illustrating the potential of these materials in optical limiting applications. The relationship between molecular structure and NLO property has been a key area of study, showcasing the compound's relevance in the field of photonics and optical materials science (Nimmy L. John et al., 2018).

Safety And Hazards

4-Bromoaniline, a similar compound, is known to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to use only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for “4-Bromo-2-(ethanesulfonyl)aniline” could involve its use in the synthesis of various organic molecules through catalytic processes . It could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .

Propriétés

IUPAC Name |

4-bromo-2-ethylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-13(11,12)8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVOCIPEPDSCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(ethanesulfonyl)aniline | |

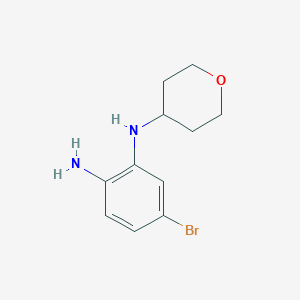

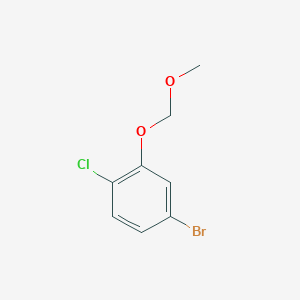

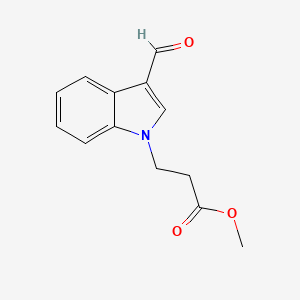

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1400035.png)

![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1400041.png)

![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)

![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)